(R)-Phanephos

Catalog No.
S1497849
CAS No.
192463-40-4
M.F
C40H34P2
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Phanephos

CAS Number

192463-40-4

Product Name

(R)-Phanephos

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane

Molecular Formula

C40H34P2

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

(R)-Phanephos, scientifically known as (R)-(-)-4,12-bis(diphenylphosphino)-[2.2]-paracyclophane, is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis. Its unique structure features a paracyclophane backbone with two diphenylphosphino groups, which imparts significant steric and electronic properties conducive to enantioselective reactions. This compound is notable for its ability to form stable metal complexes, particularly with transition metals like rhodium and iridium, enhancing the efficiency of various catalytic processes .

(R)-Phanephos functions by coordinating with a transition metal center through its phosphorus atoms. The rigid and chiral structure of the ligand creates a defined environment around the metal, influencing how substrates interact with the catalyst. This preferential interaction with one enantiomer over the other leads to the formation of a specific enantiomer of the product in asymmetric catalysis.

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is considered an irritant and may cause skin and eye irritation upon contact. It is also air and moisture sensitive and should be handled with appropriate precautions in a well-ventilated fume hood while wearing gloves and protective eyewear [].

  • Asymmetric Hydrogenation: It serves as a ligand in rhodium and ruthenium catalysts for the asymmetric hydrogenation of ketones and alkenes, yielding high enantiomeric excesses .
  • Reductive Coupling: The iridium complexes modified by (R)-Phanephos facilitate the 2-propanol-mediated reductive coupling of 1,1-disubstituted allenes, demonstrating its versatility in catalysis .
  • Direct Asymmetric Reductive Amination: Rhodium catalysts derived from (R)-Phanephos have shown high activity in the direct asymmetric reductive amination of secondary amines .

While (R)-Phanephos is primarily recognized for its catalytic properties, it has also been implicated in biological studies. For instance, it has been used in the synthesis of integrin inhibitors, which are important in cancer therapy and other diseases. The compound's ability to facilitate the production of biologically active molecules underscores its potential relevance in medicinal chemistry .

The synthesis of (R)-Phanephos typically involves several steps:

  • Preparation of Paracyclophane: The initial step involves synthesizing the paracyclophane framework through cyclization reactions.
  • Phosphination: The introduction of diphenylphosphino groups is achieved via nucleophilic substitution reactions on the paracyclophane skeleton.
  • Resolution: To obtain the pure (R)-enantiomer, resolution techniques such as chiral chromatography may be employed .

(R)-Phanephos finds applications across various fields:

  • Catalysis: It is predominantly used as a ligand in asymmetric catalysis for organic synthesis.
  • Medicinal Chemistry: Its role in synthesizing biologically active compounds makes it valuable in drug development.
  • Material Science: The unique properties of (R)-Phanephos can also be explored in developing new materials with specific functionalities .

Studies involving (R)-Phanephos have focused on its interactions with metal centers and how these interactions influence catalytic activity. For example, the conformational flexibility of (R)-Phanephos when coordinated to metals affects the reactivity and selectivity of the resulting complexes. Investigations into solvent effects on these interactions have also been conducted, revealing insights into optimizing reaction conditions for enhanced performance .

Several compounds share structural characteristics or functional roles with (R)-Phanephos. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(R)-BINAPBis(diphenylphosphino) groupsWidely used in various asymmetric transformations
(S,S)-DiPAMPSimilar bis(diphenylphosphino) structureKnown for high enantioselectivity in hydrogenation
(R,R)-Dioctyl-BINAPOctyl substituents on BINAPEnhanced solubility and stability
(R)-TADDOLTetrahydrofuran-based structureEffective in Lewis acid catalyzed reactions

(R)-Phanephos stands out due to its unique paracyclophane backbone, which contributes to its distinctive steric and electronic properties compared to other phosphine ligands. This uniqueness enhances its performance in specific catalytic applications where other ligands may not be as effective .

XLogP3

9.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phanephos

Dates

Modify: 2023-08-15

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